Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC17185493
Molecular Formula: C16H26N2O2
Molecular Weight: 278.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H26N2O2 |
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Molecular Weight | 278.39 g/mol |
IUPAC Name | ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Standard InChI | InChI=1S/C16H26N2O2/c1-4-20-16(19)15-11(2)14(18-12(15)3)10-17-13-8-6-5-7-9-13/h13,17-18H,4-10H2,1-3H3 |
Standard InChI Key | UDUVASMSJVQXIC-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(NC(=C1C)CNC2CCCCC2)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Ethyl 5-((cyclohexylamino)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole class of heterocyclic compounds. Its molecular structure includes:
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A pyrrole core with methyl groups at positions 2 and 4.
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A carboxylate ester (ethyl group) at position 3.
The hydrochloride salt form enhances solubility and stability, a common modification in pharmaceutical intermediates .
Table 1: Key Chemical Identifiers
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrole core. A plausible route includes:
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Pyrrole Ring Formation: Knorr pyrrole synthesis or Paal-Knorr condensation to generate the 2,4-dimethylpyrrole scaffold .
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Functionalization: Introduction of the carboxylate ester via esterification, followed by aminomethylation at position 5 using cyclohexylamine and formaldehyde.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization of reaction conditions (e.g., temperature, catalysts) is critical to achieving high yields (>97% purity) .
Reactivity Profile
The compound’s reactivity is influenced by:
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Electron-Donating Methyl Groups: Enhance electrophilic substitution at the pyrrole ring .
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Carboxylate Ester: Susceptible to hydrolysis under acidic or basic conditions, offering a pathway to carboxylic acid derivatives.
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Cyclohexylamino Group: Participates in nucleophilic reactions or hydrogen bonding, relevant to drug-receptor interactions.
Physicochemical Properties
Experimental Data
Limited experimental data are available, but inferences can be drawn from related compounds:
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Solubility: Expected to be moderately soluble in polar aprotic solvents (e.g., DMSO) due to the hydrochloride salt .
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Stability: Likely stable under inert gas storage at 2–8°C, as recommended for similar intermediates .
Table 2: Comparison with Precursor Compound
Applications in Drug Development
Role as a Pharmaceutical Intermediate
The compound is manufactured as a high-purity (>97%) intermediate for APIs, underscoring its importance in:
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Sunitinib Analogues: Used in tyrosine kinase inhibitor synthesis .
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Antifungal Agents: Pyrrole derivatives are explored for ergosterol biosynthesis inhibition.
Patent Landscape
No patents directly citing this compound were identified, but related pyrrole derivatives are protected in oncology and infectious disease applications .
Challenges and Future Directions
Research Gaps
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Pharmacokinetics: Absence of data on absorption, distribution, metabolism, and excretion (ADME).
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Toxicity Profile: Requires in vivo studies to assess safety margins.
Synthetic Optimization
Future work should focus on:
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